molecular formula C13H15N3O B1490551 (3-aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone CAS No. 1406821-44-0

(3-aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone

Cat. No. B1490551
CAS RN: 1406821-44-0
M. Wt: 229.28 g/mol
InChI Key: MQRLBGAAAKZSFW-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indole derivatives are often synthesized from ortho-substituted anilines, but this restricts the availability of starting materials. A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), which makes them aromatic in nature .


Chemical Reactions Analysis

Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. In general, indoles are crystalline and colorless in nature with specific odors .

Scientific Research Applications

  • Spectroscopic and Electronic Properties : A study by Al-Wabli et al. (2017) focused on a bis-indolic derivative similar to (3-aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone. The research involved analyzing the energetic and spectroscopic profiles, including infrared, Raman, UV-Vis, and NMR spectra. This study is significant for understanding the molecular structure and electronic properties of similar compounds (Al-Wabli et al., 2017).

  • Antimicrobial Activity : Sarma et al. (2010) synthesized pyrazole derivatives carrying indole structures similar to the subject compound. These compounds were evaluated for their antimicrobial activities, indicating the potential of such molecules in developing new antimicrobial agents (Sarma et al., 2010).

  • Pharmacological Screening : A study on 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related compounds, which are structurally similar to (3-aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone, explored their anti-bacterial potentials. Some compounds demonstrated antibacterial activities comparable to Ciprofloxacin, a well-known antibiotic (Rubab et al., 2017).

  • Synthetic Methodology and Biological Activity : The synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone, a compound with strong biological activity, indicates the potential of similar indole-based compounds in biological applications. The study by Yao Cheng (2012) elaborates on the synthetic methodology and characterizes the final compound, providing insights into the potential use of these compounds in biological contexts (Cheng, 2012).

  • Ring-Methylation of Indole : A study on the ring-methylation of indole by Kishida et al. (2010) presents a significant aspect of chemical reactions involving indole structures. It highlights a method for methylating indole, a core component of the compound , under specific conditions (Kishida et al., 2010).

  • Synthesis of Novel Indole-Based Compounds : Nagarapu and Pingili (2014) synthesized a novel series of indole-based compounds, showing their potential for antimicrobial activity. This aligns with the broader scope of researching indole derivatives for pharmacological applications (Nagarapu & Pingili, 2014).

Safety And Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheet for each compound .

Future Directions

Given the diverse biological activities of indole derivatives and their potential for therapeutic applications, there is considerable interest among researchers in synthesizing a variety of indole derivatives . The development of new methodologies for the construction of this heteroaromatic ring continues to be an active area of research .

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1H-indol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-11-4-6-16(8-11)13(17)10-1-2-12-9(7-10)3-5-15-12/h1-3,5,7,11,15H,4,6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRLBGAAAKZSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-aminopyrrolidin-1-yl)(1H-indol-5-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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